molecular formula C13H20N2O5S B049026 NNGH CAS No. 161314-17-6

NNGH

Cat. No.: B049026
CAS No.: 161314-17-6
M. Wt: 316.38 g/mol
InChI Key: JIRXORZYIXSWOB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, also known as NNGH, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a large class of zinc-dependent enzymes that belong to the family of proteolytic enzymes . They are involved in various physiological cellular processes and pathologies . The specific MMPs targeted by this compound include Stromelysin-2, Macrophage metalloelastase, Stromelysin-1, and Matrix metalloproteinase-20 .

Mode of Action

This compound acts as a potent and cell-permeable inhibitor of these MMPs . It blocks the activity of these enzymes, thereby preventing them from carrying out their normal functions .

Biochemical Pathways

The inhibition of MMPs by this compound affects various biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . By inhibiting these enzymes, this compound can potentially affect all these processes.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of MMPs by this compound has several effects at the molecular and cellular levels. For instance, it has been used to study the role of MMP-3 (stromelysin 1) in biological systems . Inhibition of MMP-3 with this compound significantly suppressed the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia, suggesting a role for MMP-3 in neuroinflammation .

Preparation Methods

NNGH can be synthesized through a series of chemical reactions involving the appropriate reagents and conditions. One common synthetic route involves the reaction of N-isobutylglycine with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with hydroxylamine to yield this compound . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

NNGH undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions where the hydroxamic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

NNGH is unique among MMP inhibitors due to its high potency and cell permeability. Similar compounds include:

Properties

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXORZYIXSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161314-17-6
Record name NNGH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNGH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) as a matrix metalloproteinase inhibitor (MMPI)?

A: this compound acts as a potent inhibitor of matrix metalloproteinases (MMPs) by directly binding to the catalytic zinc ion within the enzyme's active site. [, ] This interaction effectively blocks the enzyme's ability to cleave extracellular matrix proteins, thus inhibiting MMP activity.

Q2: How does the conformational flexibility of MMPs impact the design of inhibitors like this compound?

A: Research suggests that MMPs exhibit significant conformational flexibility, particularly in the loop regions surrounding the active site. [] This flexibility presents a challenge for inhibitor design as a single, rigid inhibitor might struggle to effectively bind to all relevant conformations. This highlights the need to consider the dynamic nature of MMPs and potentially design inhibitors that can adapt to different conformations or target specific conformations crucial for activity.

Q3: What are the limitations of this compound as a therapeutic agent, and how have researchers attempted to address these limitations?

A: Despite its high affinity for MMPs, this compound suffers from drawbacks like poor water solubility and potential for off-target effects. [] To overcome these, researchers have explored structural modifications, such as introducing a glucosylated N-hydroxyethyl chain. [] This modification significantly improved water solubility without compromising the inhibitory potency.

Q4: What structural insights have been gained from studying the interaction of this compound with MMP-12?

A: X-ray crystallography and NMR studies have provided detailed insights into how this compound interacts with MMP-12. [, , ] These studies reveal that the hydroxamate moiety of this compound chelates the catalytic zinc ion, while the aromatic group interacts with the S1' subsite of the enzyme. Interestingly, the isobutyl group does not directly participate in binding, suggesting a potential site for modifications to improve pharmacokinetic properties.

Q5: What are the implications of understanding the structure-activity relationship (SAR) of this compound and its analogs?

A: Understanding how specific structural modifications of this compound affect its activity, potency, and selectivity is crucial for developing more effective and targeted MMPIs. [] By systematically altering different moieties of the molecule, researchers can optimize its pharmacological properties and potentially reduce off-target effects.

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